molecular formula C17H25NO6S B8367246 2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid

2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid

Cat. No. B8367246
M. Wt: 371.5 g/mol
InChI Key: MEHPEOSPGDRMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid is a useful research compound. Its molecular formula is C17H25NO6S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid

Molecular Formula

C17H25NO6S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]acetic acid

InChI

InChI=1S/C17H25NO6S/c1-12-8-15(23-3)9-13(2)17(12)25(21,22)18-7-5-4-6-14(18)10-24-11-16(19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H,19,20)

InChI Key

MEHPEOSPGDRMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2COCC(=O)O)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH (6 M, 200 ml, 1200 mmole) was added to a solution of tert.-butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetate (26.8 g, 62.7 mmole) in THF (200 ml) and methanol (200 ml). The reaction mixture was stirred at RT. After 1 hour the organic solvent was distilled off on a rotary evaporator and HCl (6 M, 210 ml) was added at 0° C. The aqueous phase was extracted with DCM (200 ml) and ethyl acetate (200 ml). The combined organic phases were dried over sodium sulfate and concentrated. Diisopropyl ether was added twice and evaporated. Yield: 21.92 g, 94%.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
tert.-butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetate
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetate (1 eq) was dissolved in dichloromethane (10 ml/mmol), cooled, and trifluoroacetic acid (13 eq) was added slowly at room temperature. After stirring for 2 h at room temperature, the reaction mixture was concentrated to small volume under vacuum and dried. The crude product was used in the next stage with no further purification. Yield: quantitative
Name
tert-Butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetate
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A 6 M aqueous NaOH solution (200 ml, 1.200 mmol) was added to a solution of tert-butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)-acetate (26.8 g, 62.7 mmol) in THF (200 ml) and methanol (200 ml) and the reaction was stirred at room temperature for 1 hour. The organic solvents were then distilled off and 6 M aqueous HCl (210 ml) was added to the residue at 0° C. The aqueous phase was extracted with methylene chloride (200 ml) and ethyl acetate (200 ml). The combined organic phases were dried with Na2SO4, filtered and concentrated in vacuo. The residue obtained was codistilled twice with diisopropyl ether. The yield was 21.92 g (94%).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)-acetate
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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